Product packaging for 2-Amino-2-phenylbutyrate sodium(Cat. No.:CAS No. 94133-84-3)

2-Amino-2-phenylbutyrate sodium

Cat. No.: B1499278
CAS No.: 94133-84-3
M. Wt: 201.2 g/mol
InChI Key: DWMNPNADAQLXPU-UHFFFAOYSA-M
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Description

Structural Classification and Research Context of the Compound

2-Amino-2-phenylbutyrate sodium is classified as a non-proteinogenic α-amino acid salt. This means that while it possesses the fundamental structure of an amino acid—a central carbon atom bonded to an amino group, a carboxylate group, a side chain, and a hydrogen atom—it is not one of the 20 common amino acids that are incorporated into proteins during translation.

The structure features a phenyl group and an ethyl group attached to the α-carbon, which imparts specific chemical properties and stereoisomerism to the molecule. The presence of the sodium ion indicates that it is the deprotonated form of 2-amino-2-phenylbutyric acid, where the acidic proton of the carboxylic acid group has been replaced by a sodium ion. This salt form often enhances the compound's stability and solubility in certain solvents, which can be advantageous for chemical reactions and storage.

Below is a table summarizing the key chemical identifiers for this compound.

PropertyValue
CAS Number 94133-84-3 researchgate.net
Molecular Formula C10H12NNaO2 researchgate.net
Molecular Weight 201.20 g/mol researchgate.net
Synonyms Sodium 2-amino-2-phenylbutanoate

The primary context for research into this compound is as a crucial intermediate in the synthesis of various organic molecules, most notably pharmaceuticals. mdpi.com

Interdisciplinary Relevance in Chemical Synthesis and Biological Sciences

The significance of this compound extends across multiple scientific disciplines, primarily in chemical synthesis and with emerging interest in the biological sciences.

In Chemical Synthesis:

The most well-documented application of 2-amino-2-phenylbutyric acid, and by extension its sodium salt, is as a key precursor in the industrial synthesis of Trimebutine. mdpi.com Trimebutine is a drug used to regulate gastrointestinal motility. The synthesis of Trimebutine from 2-amino-2-phenylbutyric acid involves a series of chemical transformations, underscoring the importance of this amino acid derivative in the pharmaceutical industry. The synthesis of the parent acid itself can be achieved through methods like the Strecker synthesis, starting from propiophenone (B1677668). mdpi.com The sodium salt is typically formed in a straightforward acid-base neutralization reaction.

The general synthetic pathway to obtain 2-amino-2-phenylbutyric acid is outlined below:

Starting MaterialKey ReagentsIntermediateFinal Product (Acid)
PropiophenoneSodium cyanide, Ammonium (B1175870) carbonate5-ethyl-5-phenylhydantoin2-Amino-2-phenylbutyric acid

This table provides a simplified overview of a common synthetic route.

In Biological Sciences:

As a non-natural amino acid analogue, this compound is of interest in biochemical and medicinal chemistry research. nih.gov Compounds with amino acid-like structures are often explored for their potential to interact with biological systems, such as metabolic pathways, enzyme activity, and cellular signaling. nih.gov The presence of the phenyl and ethyl groups on the α-carbon makes it a subject of study for understanding how modifications to the basic amino acid structure can influence biological activity.

Research into compounds like 2-amino-2-phenylbutyric acid can provide insights into protein synthesis and metabolic pathways. nih.gov While specific biological activities of this compound are a subject of ongoing investigation, its structural similarity to natural amino acids makes it a candidate for studies aimed at developing novel therapeutic agents. nih.gov It is important to distinguish this compound from the structurally different compound, sodium phenylbutyrate, which is a histone deacetylase inhibitor with distinct biological effects. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12NNaO2 B1499278 2-Amino-2-phenylbutyrate sodium CAS No. 94133-84-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-amino-2-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.Na/c1-2-10(11,9(12)13)8-6-4-3-5-7-8;/h3-7H,2,11H2,1H3,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMNPNADAQLXPU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)(C(=O)[O-])N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50916384
Record name Sodium 2-amino-2-phenylbutanoate
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Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94133-84-3
Record name 2-Amino-2-phenylbutyrate sodium
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 2-amino-2-phenylbutanoate
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Record name 2-amino-2-phenylbutyrate sodium
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Record name 2-AMINO-2-PHENYLBUTYRATE SODIUM
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Ii. Synthetic Methodologies for 2 Amino 2 Phenylbutyrate and Its Stereoisomers

Chemical Synthesis Approaches

Classical Organic Synthesis Routes

A method for preparing 2-(N,N-dimethylamino)-2-phenylbutanol involves a four-step process starting with the addition reaction of sodium cyanide, dimethylamine, and propiophenone (B1677668) to yield 2-(N,N-dimethylamino)-2-phenylbutyronitrile. google.comgoogle.com This intermediate is then hydrolyzed to 2-(N,N-dimethylamino)-2-phenylbutyric acid, which is subsequently esterified. google.comgoogle.com The final step involves the reduction of the ester to the target alcohol. google.comgoogle.com While effective, this pathway highlights the multiple transformations often required in classical synthesis. google.com

Hydantoin-Based Synthesis Methodologies

Hydantoin-based methods represent a significant and widely used strategy for the synthesis of α-amino acids, including 2-amino-2-phenylbutyric acid. This approach typically involves the reaction of a ketone with an ammonia (B1221849) source (like ammonium (B1175870) carbonate) and a cyanide source (like sodium cyanide) to form a 5,5-disubstituted hydantoin (B18101). patsnap.comorganic-chemistry.org This hydantoin intermediate, specifically 5-ethyl-5-phenylhydantoin, is then hydrolyzed under basic conditions to yield the desired α-amino acid. patsnap.com

One patented method describes the synthesis of 2-amino-2-phenylbutyric acid by reacting propiophenone with sodium cyanide and ammonium carbonate in the presence of a phase transfer catalyst. patsnap.com This initial step forms 5-ethyl-5-phenylhydantoin, which is then hydrolyzed using a sodium hydroxide (B78521) solution under high temperature and pressure. patsnap.com This process is reported to be simple, environmentally friendly, and suitable for large-scale production, with the final product having a purity of over 99% and a yield of more than 80%. patsnap.com

The synthesis of highly substituted chiral hydantoins can also be achieved from dipeptides through a dual activation process under mild conditions. organic-chemistry.org Furthermore, enantiomerically pure hydantoins can be prepared from optically pure α-amino amides using triphosgene. organic-chemistry.org These advanced hydantoin-based methods offer pathways to stereochemically defined building blocks.

Table 1: Example of a Hydantoin-Based Synthesis of 2-Amino-2-phenylbutyric acid

Step Reactants Reagents Intermediate/Product Conditions Yield Purity
1 Propiophenone, Sodium Cyanide, Ammonium Carbonate Phase Transfer Catalyst, Water 5-ethyl-5-phenylhydantoin 65-80°C, 10-15 hours - -
2 5-ethyl-5-phenylhydantoin Sodium Hydroxide Solution, Acid 2-Amino-2-phenylbutyric acid High Temperature and Pressure >80% >99%

This table is a simplified representation based on a patented process. Specific details of the phase transfer catalyst and exact reaction conditions may vary. patsnap.com

Novel Synthetic Strategies and Process Optimization

Another area of innovation involves the development of one-pot or tandem reactions that combine multiple synthetic steps, thereby reducing the need for isolation and purification of intermediates. For example, a microwave-assisted one-pot cyclization strategy has been developed for the synthesis of hydantoins. organic-chemistry.org

The preparation of sodium phenylbutyrate, a related compound, has been optimized by purifying the starting material, 4-phenylbutyric acid, through esterification and subsequent hydrolysis. google.com This purification step is crucial for obtaining high-purity sodium phenylbutyrate. google.com Such process optimization strategies are directly applicable to the synthesis of 2-amino-2-phenylbutyrate sodium to ensure the quality of the final product.

Asymmetric Synthesis Strategies and Stereochemical Control

The presence of a chiral center at the α-carbon of 2-amino-2-phenylbutyric acid means that it can exist as two enantiomers. In many pharmaceutical applications, only one enantiomer is biologically active. Therefore, the development of asymmetric synthesis methods to selectively produce a single stereoisomer is of paramount importance.

Enantioselective Synthesis of Chiral Stereoisomers

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. Several strategies have been employed for the asymmetric synthesis of α-amino acids and their derivatives.

One method for obtaining an enantiomerically enriched form of 2-amino-2-phenylbutyric acid involves the resolution of a racemic mixture. google.com This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as (-)-2,3,4,6-di-O-isopropylidene-2-keto-L-gulonic acid. google.com The diastereomers can then be separated, and the desired enantiomer of the amino acid can be recovered. A patent describes the resolution of racemic methyl 2-amino-2-phenylbutyrate using this method to obtain the (S)-enantiomer with an enantiomeric excess of 99%. google.com

Biocatalytic methods also offer a powerful approach for enantioselective synthesis. For example, the hydantoinase method, using a combination of a non-enantioselective hydantoinase and an L-N-carbamoylase, has been used for the biosynthesis of (S)-2-amino-4-phenylbutanoic acid from its racemic hydantoin precursor. nih.gov Similar enzymatic strategies could potentially be applied to the synthesis of the stereoisomers of 2-amino-2-phenylbutyric acid.

Catalytic asymmetric synthesis is another major area of research. This involves using a chiral catalyst to control the stereochemical outcome of a reaction. For example, a highly enantioselective route to α-alkenyl α-amino acid derivatives has been developed using a cooperative catalysis system involving an achiral dirhodium(II) carboxylate and a chiral spiro phosphoric acid. rsc.org Such advanced catalytic systems could be adapted for the synthesis of chiral 2-amino-2-phenylbutyrate.

Use of Chiral Auxiliaries and Catalysts in Stereoselective Transformations

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical course of a subsequent reaction. wikipedia.orgnih.gov After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. A wide variety of chiral auxiliaries have been developed and are derived from readily available natural products like amino acids, carbohydrates, and terpenes. nih.gov

Examples of well-known chiral auxiliaries include Evans' oxazolidinones, Corey's 8-phenylmenthol, and Oppolzer's camphorsultam. wikipedia.orgnih.govresearchgate.net These auxiliaries can be used in a range of reactions, including alkylations and aldol (B89426) reactions, to achieve high levels of diastereoselectivity. researchgate.net For the synthesis of α,α-disubstituted amino acids, chiral auxiliaries such as D-ribonolactone acetonide have been used to direct the diastereoselective alkylation of activated methylene (B1212753) groups. mdpi.org

Chiral catalysts, on the other hand, can induce asymmetry in a reaction without being covalently bonded to the substrate. This is a highly efficient approach as only a small amount of the catalyst is needed. Chiral catalysts can be metal-based or purely organic (organocatalysts). For instance, chiral diamine ligands have been used in metal complexes for the asymmetric transfer hydrogenation of imines to produce chiral amines. mdpi.com The enantioselective synthesis of β-amino acid derivatives has been achieved through copper-catalyzed hydroamination, where a chiral ligand controls the regioselectivity of the hydrocupration step. nih.gov

Table 2: Examples of Chiral Auxiliaries and Their Applications

Chiral Auxiliary Type of Reaction Application
Evans' Oxazolidinones Alkylation, Aldol Reactions Asymmetric synthesis of various chiral compounds. nih.govresearchgate.net
Oppolzer's Camphorsultam Michael Addition, Oxazoline (B21484) Formation Asymmetric synthesis, including construction of core oxazoline rings. wikipedia.org
Pseudoephedrine Alkylation Asymmetric synthesis of chiral amines. wikipedia.org
D-Ribonolactone Acetonide Diastereoselective Alkylation Synthesis of α,α-disubstituted glycines. mdpi.org

Diastereoselective Approaches in Derivative Synthesis

The synthesis of derivatives of 2-amino-2-phenylbutyrate often requires precise control over the stereochemistry at multiple chiral centers. Diastereoselective approaches are crucial for creating specific stereoisomers, which can have distinct biological activities or serve as key intermediates in the synthesis of more complex molecules.

One notable strategy involves the use of chiral auxiliaries or catalysts to direct the formation of a specific diastereomer. For instance, the diastereoselective synthesis of trans-2,5-disubstituted amino acid-derived morpholines, piperazines, and thiomorpholines has been achieved with high yields through an iodine-mediated 6-exo-trig cyclization. nih.gov This method provides a rapid and efficient route to these heterocyclic derivatives from a common synthetic intermediate. nih.gov

Another approach is the asymmetric halogenation of isoxazolidin-5-ones, which serve as masked β²-amino acid derivatives. The use of spirocyclic binaphthyl-based ammonium salts as catalysts allows for high levels of enantioselectivity in the α-halogenation of these precursors. nih.gov Subsequent nucleophilic displacement or ring-opening reactions can then lead to a variety of α-halogenated α-aryl-β²,²-amino acid derivatives with excellent enantiospecificity. nih.gov

Furthermore, the synthesis of functionalized aminophosphonates, which are structural analogs of amino acids, can be achieved from N-protected (aziridin-2-yl)methylphosphonates. mdpi.com Regioselective ring-opening of the aziridine (B145994) ring with appropriate nucleophiles provides a pathway to enantiomerically enriched 2-amino-, 2,3-diamino-, and 2-amino-3-hydroxypropylphosphonates. mdpi.com

A highly trans-diastereoselective synthesis of tert-butyl(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate was accomplished using a ketoreductase (KRED) with a diastereomeric ratio of approximately 98:2. nih.gov This chemo- and biocatalytic sequence demonstrates an efficient evolution from a less selective chemical reduction. nih.gov

Table 1: Examples of Diastereoselective Synthesis Approaches for Amino Acid Derivatives

PrecursorReagent/CatalystProduct TypeKey Feature
Common synthetic intermediateIodine (I₂)trans-2,5-disubstituted morpholines, piperazines, thiomorpholinesHigh diastereoselectivity and yield in a rapid cyclization. nih.gov
Isoxazolidin-5-onesChiral ammonium saltsα-halogenated α-aryl-β²,²-amino acid derivativesHigh enantioselectivity in α-halogenation. nih.gov
N-protected (aziridin-2-yl)methylphosphonatesVarious nucleophilesEnantiomerically enriched aminophosphonatesRegioselective aziridine ring-opening. mdpi.com
2,2,4,4-tetramethylcyclobutane-1,3-dioneKetoreductase (KRED)trans-3-Amino-2,2,4,4-tetramethylcyclobutanol derivativeHigh trans-diastereoselectivity (~98:2 dr). nih.gov

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis for producing chiral amino acids like 2-amino-2-phenylbutyrate and its derivatives. Enzymes can exhibit high enantioselectivity and operate under mild reaction conditions, reducing the environmental impact.

Enzyme-Catalyzed Deracemization and Enantioselective Reactions

Deracemization is an elegant strategy to convert a racemic mixture into a single enantiomer, potentially achieving a theoretical yield of 100%. One approach combines an enantioselective amine oxidase with a chemical reducing agent to deracemize racemic amines. researchgate.net

Photochemical deracemization of N-carboxyanhydrides (NCAs) of α-amino acids has been demonstrated using a chiral benzophenone (B1666685) catalyst. d-nb.info This method yields enantioenriched NCAs (up to 98% ee) which can be directly used in subsequent reactions like amide or peptide bond formation. d-nb.info

Enzymatic procedures have been developed for the synthesis of (S)-2-amino-4-phenylbutanoic acid from 2-oxo-4-phenylbutanoic acid using L-phenylalanine dehydrogenase from Rhodococcus sp. M4. documentsdelivered.com This reaction requires NADH as a cofactor, which can be regenerated in situ using formate (B1220265) dehydrogenase or glucose dehydrogenase. documentsdelivered.com Similarly, the hydantoinase method, employing a nonenantioselective hydantoinase and an L-N-carbamoylase, can produce (S)-(+)-2-amino-4-phenylbutanoic acid from racemic 5-[2-phenylethyl]-imidazolidine-2,4-dione. nih.gov

Microbial Transformations in Amino Acid Production

Microbial fermentation is a well-established method for producing amino acids. Engineered strains of microorganisms, such as Escherichia coli, can be developed to produce specific amino acids at high titers. nih.gov By modifying the native metabolic pathways, for example, the shikimate pathway for aromatic amino acids, production can be significantly enhanced. nih.gov

A newly isolated cyanide-resistant strain of Rhodococcus qingshengii containing a nitrile hydratase has been used to convert 2-amino-2,3-dimethylbutyronitrile to 2-amino-2,3-dimethylbutyramide. researchgate.net This whole-cell biocatalyst demonstrated tolerance to both cyanide and the product, achieving a high product concentration, especially at lower temperatures. researchgate.net

Table 2: Microbial and Enzymatic Synthesis of Amino Acids and Derivatives

Enzyme/MicroorganismSubstrateProductKey Feature
L-phenylalanine dehydrogenase (Rhodococcus sp. M4)2-Oxo-4-phenylbutanoic acid(S)-2-Amino-4-phenylbutanoic acidEnzymatic synthesis with NADH cofactor regeneration. documentsdelivered.com
Hydantoinase and L-N-carbamoylaseRacemic 5-[2-phenylethyl]-imidazolidine-2,4-dione(S)-(+)-2-Amino-4-phenylbutanoic acidBiosynthesis via the hydantoinase method. nih.gov
Rhodococcus qingshengii (nitrile hydratase)2-Amino-2,3-dimethylbutyronitrile2-Amino-2,3-dimethylbutyramideWhole-cell biocatalysis with high product tolerance. researchgate.net
Engineered Escherichia coliGlucose/GlycerolVarious material monomersRapid prototyping of microbial cell factories. nih.gov

Development of Enzyme Cascades for Complex Syntheses

A two-enzyme cascade system comprising a ω-transaminase and an L-threonine aldolase (B8822740) has been developed for the synthesis of 3-phenylserine, using benzylamine (B48309) as the amino donor and pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor for both enzymes. researchgate.net

For the production of D-amino acids, a one-pot three-enzyme system has been constructed. This system includes a D-amino acid transaminase from Haliscomenobacter hydrossis, along with hydroxyglutarate dehydrogenase and glucose dehydrogenase as auxiliary enzymes to drive the reaction to completion, achieving high product yields (95-99%) and excellent enantiomeric excess (>99%). mdpi.com

Another two-enzyme cascade was discovered for the biosynthesis of aminomalonic acid from aspartate. nih.gov This pathway involves an Fe(II)/2-oxoglutarate-dependent oxygenase (SmaO) and an atypical Fe(II)-dependent histidine-aspartate (HD) domain enzyme (SmaX). nih.gov Such cascades highlight the novel enzymatic chemistry being uncovered in natural product biosynthetic pathways. nih.gov

Table 3: Examples of Enzyme Cascades in Amino Acid Synthesis

Enzyme SystemSubstratesProductKey Feature
ω-transaminase and L-threonine aldolaseBenzylamine, Glycine (B1666218)3-PhenylserineTwo-enzyme cascade with a shared PLP cofactor. researchgate.net
D-amino acid transaminase, hydroxyglutarate dehydrogenase, glucose dehydrogenaseα-keto acids, D-glutamateD-amino acidsOne-pot three-enzyme system with high yield and enantiomeric excess. mdpi.com
SmaO (oxygenase) and SmaX (HD domain enzyme)AspartateAminomalonic acidNovel two-enzyme cascade for C-C bond cleavage. nih.gov

Iii. Metabolic and Biochemical Pathway Investigations of 2 Amino 2 Phenylbutyrate

General Metabolic Transformations and Biochemical Fate

The biotransformation of 2-amino-2-phenylbutyrate is a multi-step process that occurs both systemically and within specific cellular compartments. In vivo and in vitro studies have elucidated the primary metabolic routes, which include beta-oxidation and subsequent conjugation reactions, leading to the formation of various metabolites.

In vivo, the primary metabolic fate of phenylbutyrate is its conversion to phenylacetate (B1230308). nih.govnih.govpatsnap.com This active metabolite is then conjugated with glutamine in the liver and kidneys to form phenylacetylglutamine, which is subsequently excreted in the urine. patsnap.comphysiology.org This process serves as an alternative pathway for waste nitrogen disposal. nih.govpatsnap.com

In vitro studies utilizing human liver microsomes have further detailed the metabolic profile of this compound. These investigations have identified several oxidative metabolites as well as glucuronic acid conjugates of the parent compound. nih.gov Studies with pooled human liver S9 fraction have also shown the formation of an acetylated conjugate of 2-aminoindane, a structurally related compound. nih.gov

The conversion of phenylbutyrate to phenylacetate occurs through the process of beta-oxidation, a catabolic pathway for fatty acids. nih.govnscpolteksby.ac.idwikipedia.org Research has identified the specific mitochondrial enzymes involved in this four-step process:

Step 1 (Dehydrogenation): Catalyzed by medium-chain acyl-CoA dehydrogenase (MCAD). nih.gov

Step 2 (Hydration): Can be catalyzed by short-chain enoyl-CoA hydratase, long-chain enoyl-CoA hydratase, and 3-methylglutaconyl-CoA hydratase. nih.gov

Step 3 (Dehydrogenation): Involves both short- and long-chain 3-hydroxyacyl-CoA dehydrogenases. nih.gov

Step 4 (Thiolytic Cleavage): Completed by long-chain 3-ketoacyl-CoA thiolase (LCKAT). nih.gov

Following beta-oxidation, the resulting phenylacetate undergoes conjugation reactions. The most significant of these is its conjugation with glutamine to form phenylacetylglutamine. nih.govpatsnap.comphysiology.orguomus.edu.iq This is a phase II metabolic reaction that renders the molecule more water-soluble for renal excretion. uomus.edu.iqslideshare.net Other identified conjugation reactions include the formation of glucuronides. nih.govresearchgate.net Amino acid conjugation, in general, involves the initial activation of the carboxylic acid substrate to an acyl-CoA thioester, which then reacts with an amino acid like glycine (B1666218) or glutamine. pharmacy180.comnih.gov

The primary and most well-documented metabolites of phenylbutyrate are phenylacetate and phenylacetylglutamine. nih.govpatsnap.comnih.govresearchgate.net However, more detailed metabolic studies have identified a broader range of related compounds. These include glucuronide conjugates and various side products of beta-oxidation. nih.govresearchgate.net The formation of these secondary metabolites can be influenced by the interplay between the metabolism of phenylbutyrate and that of carbohydrates and lipids. nih.govresearchgate.net

Table 1: Key Metabolites of 2-Amino-2-phenylbutyrate

Metabolite Metabolic Pathway Reference
Phenylacetate Beta-Oxidation nih.govnih.govpatsnap.com
Phenylacetylglutamine Glutamine Conjugation nih.govpatsnap.comphysiology.org
Glucuronide Conjugates Glucuronidation nih.govnih.govresearchgate.net
Beta-Oxidation Side Products Beta-Oxidation nih.govresearchgate.net

Interactions with Amino Acid Metabolism

The administration of 2-amino-2-phenylbutyrate has significant and direct consequences on the metabolic pathways of several key amino acids, most notably glutamine and the branched-chain amino acids.

A primary and intended effect of phenylbutyrate is the reduction of systemic glutamine levels. physiology.org This occurs because its active metabolite, phenylacetate, conjugates with glutamine to form phenylacetylglutamine, which is then excreted in the urine. nih.govnih.govpatsnap.comphysiology.org This "glutamine trap" effectively removes glutamine from circulation. physiology.org Studies have demonstrated a dose-dependent decrease in plasma glutamine concentration following phenylbutyrate administration. physiology.org In response to this depletion, an increase in the activity of glutamine synthetase, the enzyme responsible for synthesizing glutamine, has been observed in muscle tissue. nih.govnih.gov

Table 2: Effect of Phenylbutyrate on Glutamine and Related Parameters

Parameter Effect Biological System Reference
Plasma Glutamine Concentration Decrease Humans, Rats nih.govphysiology.orgnih.gov
Muscle Glutamine Concentration Increase Rats nih.govnih.gov
Muscle Glutamine Synthetase Activity Increase Rats nih.govnih.gov
Glutamine Appearance Rate No Change Humans physiology.org
Glutamine De Novo Synthesis No Change Humans physiology.org

Numerous studies have consistently reported that treatment with sodium phenylbutyrate leads to a significant reduction in the plasma concentrations of branched-chain amino acids (BCAAs), namely leucine, isoleucine, and valine. nih.govnih.govnih.govnih.govnih.gov This effect appears to be specific to BCAAs, as the levels of other essential amino acids are not similarly altered. nih.gov The mechanism behind this is the activation of BCAA catabolism. nih.govnih.govnih.gov Phenylbutyrate has been shown to inhibit BCKD kinase, an enzyme that normally inhibits the branched-chain α-keto acid dehydrogenase (BCKDH) complex, the rate-limiting enzyme in BCAA catabolism. nih.gov By inhibiting the inhibitor, phenylbutyrate effectively promotes the breakdown of BCAAs. nih.govnih.gov This has led to investigations of its potential use in conditions characterized by elevated BCAA levels. nih.govnih.gov

Table 3: Impact of Phenylbutyrate on Branched-Chain Amino Acid (BCAA) Metabolism

Parameter Effect Biological System Reference
Plasma BCAA Concentration Decrease Humans, Rats nih.govnih.govnih.govnih.govnih.gov
Muscle BCAA Concentration Decrease Rats nih.gov
Leucine Oxidation Increase Rat Muscle (in vitro) nih.govnih.gov
BCAA Catabolism Activation General nih.govnih.govnih.gov

Integration within Broader Amino Acid and Nitrogen Cycling Pathways

While specific metabolic pathways for 2-amino-2-phenylbutyrate are not extensively detailed in publicly available scientific literature, its structure as a non-proteinogenic α-amino acid provides a basis for understanding its likely integration into the central networks of amino acid and nitrogen metabolism. The primary route for metabolizing most amino acids, and thus for cycling nitrogen throughout the cell, is through transamination reactions wikipedia.orgontosight.ai.

Transamination, catalyzed by a large family of enzymes known as aminotransferases (or transaminases), involves the transfer of an α-amino group from an amino acid to an α-keto acid nih.gov. This reaction is fundamental to nitrogen homeostasis, allowing for the synthesis of non-essential amino acids from metabolic intermediates and the funneling of nitrogen from amino acid catabolism into central pathways ontosight.ainih.gov.

A key acceptor molecule in these pathways is α-ketoglutarate, an intermediate of the tricarboxylic acid (TCA) cycle. By accepting an amino group, α-ketoglutarate is converted to the amino acid glutamate (B1630785) wikipedia.org. Glutamate plays a pivotal role in nitrogen metabolism, acting as a nitrogen donor in various biosynthetic pathways or undergoing oxidative deamination to release ammonia (B1221849) for excretion, for instance, through the urea (B33335) cycle wikipedia.orgyoutube.com.

Therefore, it is probable that 2-amino-2-phenylbutyrate participates in these cycles by serving as an amino group donor in a transamination reaction. In this proposed pathway, it would transfer its amino group to α-ketoglutarate, yielding glutamate and its corresponding α-keto acid, 2-keto-2-phenylbutyric acid. This reaction directly links the catabolism of 2-amino-2-phenylbutyrate to the central nitrogen and carbon metabolic pools of the cell.

Enzymatic Interactions and Biocatalytic Conversion Studies

Role as a Substrate or Inhibitor for Specific Enzymes

The primary enzymes expected to interact with 2-amino-2-phenylbutyrate are aminotransferases (ATs), also known as transaminases. These pyridoxal (B1214274) 5′-phosphate (PLP)–dependent enzymes are ubiquitous and play a central role in nitrogen metabolism by catalyzing the reversible transfer of an amino group from an amino acid to a keto acid nih.gov. Given that transamination is the most common metabolic fate for amino acids, it is highly likely that 2-amino-2-phenylbutyrate can act as a substrate for one or more members of this diverse enzyme family wikipedia.orgontosight.ainih.gov.

Aminotransferases can be specific for a single amino acid or exhibit broader specificity, acting on a group of structurally similar ones, such as branched-chain amino acids or aromatic amino acids wikipedia.orgnih.gov. The metabolism of the aromatic amino acids phenylalanine and tyrosine, for example, is initiated by specific transaminases davuniversity.orgnih.gov. It is plausible that an aromatic amino acid aminotransferase could recognize and process 2-amino-2-phenylbutyrate due to its phenyl group.

There is currently a lack of specific studies identifying 2-amino-2-phenylbutyrate as an inhibitor of particular enzymes. However, its role as a substrate is strongly suggested by the fundamental action of aminotransferases in amino acid metabolism.

Table 1: Potential Interacting Enzyme Classes for 2-Amino-2-phenylbutyrate

Enzyme ClassCofactorMetabolic RolePotential Interaction with 2-Amino-2-phenylbutyrate
Aminotransferases (Transaminases)Pyridoxal-5'-phosphate (PLP)Transfer of amino groups; central to amino acid synthesis and degradation. wikipedia.orgnih.govLikely acts as an amino group donor substrate.
Amino Acid OxidasesFlavin adenine (B156593) dinucleotide (FAD)Oxidative deamination of amino acids to their corresponding α-keto acids.Could potentially be a substrate, leading to its deamination.
Amino Acid DecarboxylasesPyridoxal-5'-phosphate (PLP)Removal of the carboxyl group to form amines. ontosight.aiCould potentially be a substrate, though less common than transamination.

Characterization of Enzyme-Mediated Conversions

The most probable enzyme-mediated conversion of 2-amino-2-phenylbutyrate is transamination. This reaction proceeds via a well-characterized "ping-pong bi-bi" kinetic mechanism involving two distinct half-reactions nih.gov.

First Half-Reaction: The external amino acid substrate (2-amino-2-phenylbutyrate) binds to the active site of the aminotransferase. Its α-amino group is transferred to the enzyme-bound PLP cofactor. This conversion of the cofactor into its aminated form, pyridoxamine-5'-phosphate (PMP), is followed by the release of the newly formed α-keto acid, 2-keto-2-phenylbutyric acid nih.gov.

2-Amino-2-phenylbutyrate + Enzyme-PLP ↔ 2-Keto-2-phenylbutyric acid + Enzyme-PMP

Second Half-Reaction: An incoming α-keto acid acceptor, commonly α-ketoglutarate, binds to the enzyme. The amino group from the PMP cofactor is then transferred to this acceptor. This step forms a new amino acid (glutamate) and regenerates the original PLP-enzyme complex, completing the catalytic cycle and preparing the enzyme for the next reaction nih.govyoutube.com.

α-Ketoglutarate + Enzyme-PMP ↔ Glutamate + Enzyme-PLP

Table 2: Proposed Transamination of 2-Amino-2-phenylbutyrate

Substrate 2-Amino-2-phenylbutyrate
Co-substrate (Amino Acceptor) α-Ketoglutarate
Enzyme Class Aminotransferase (Transaminase) (EC 2.6.1.-) nih.gov
Cofactor Pyridoxal-5'-phosphate (PLP) nih.gov
Product 1 (Keto Acid) 2-Keto-2-phenylbutyric acid
Product 2 (Amino Acid) L-Glutamate
Reaction Mechanism Ping-Pong Bi-Bi nih.gov

Iv. Molecular Mechanisms and Cellular Biology in Research Models

Modulation of Gene Expression

PBA's ability to alter gene expression is primarily attributed to its activity as an HDAC inhibitor, which leads to significant epigenetic modifications.

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histone proteins. This deacetylation process leads to a more condensed chromatin structure, restoring the positive charge on histones and increasing their affinity for the negatively charged DNA. unimore.it This condensed state, known as heterochromatin, is generally associated with transcriptional repression, as it limits the access of transcription factors to gene promoters. unimore.ityoutube.com

PBA functions as a pan-HDAC inhibitor, meaning it inhibits the activity of multiple HDAC enzymes. nih.gov The mechanism involves its zinc-binding group interacting with the zinc ion located in the catalytic site of the HDAC enzyme, which blocks the substrate from accessing the site. mdpi.com By inhibiting HDACs, PBA prevents the removal of acetyl groups, leading to a state of histone hyperacetylation. This neutralizes the positive charge of the histones, resulting in a more relaxed, open chromatin structure (euchromatin). unimore.it This "opening" of the chromatin allows for increased access of the transcriptional machinery to DNA, thereby activating the expression of various genes. nih.govnih.gov Studies have shown that PBA is a reversible HDAC inhibitor, and the normal level of histone acetylation can be restored after the compound is removed. nih.gov

In various cancer cell line studies, PBA's HDAC-inhibiting activity has been shown to trigger cell differentiation, G1 cell cycle arrest, and apoptosis. nih.gov For example, in glioblastoma cells, PBA treatment inhibited the activity of HDACs, leading to a dose-dependent reduction in cell viability. nih.gov

The inhibition of HDACs by PBA is a key epigenetic mechanism for remodeling chromatin and controlling gene expression. nih.gov This epigenetic regulation has been observed in numerous experimental models across a range of conditions.

In models of neurodegenerative diseases, such as amyotrophic lateral sclerosis (ALS), PBA administration ameliorated the histone hypoacetylation observed in transgenic mice. nih.gov This led to the induced expression of protective genes, including nuclear factor-kappaB (NF-κB) p50 and the anti-apoptotic protein Bcl-2. nih.gov Similarly, in models of Parkinson's disease, PBA was found to up-regulate the expression of the DJ-1 protein, which protects neurons from oxidative stress and the toxicity of mutant α-synuclein. nih.gov

In cancer research, PBA's epigenetic effects are widely studied. It can influence the expression of tumor suppressor genes that have been silenced. nih.gov For instance, PBA is known to evoke cellular effects in a p53/p21-dependent manner, altering the expression of genes involved in cell cycle control and apoptosis. nih.gov

The following table summarizes the effects of PBA on gene expression in different experimental models.

Experimental ModelKey Genes/Proteins AffectedObserved Outcome
Glioblastoma Cell Lines (LN-229)Genes involved in cell cycle control and apoptosis (p53/p21 pathway)Inhibition of cell proliferation, cell cycle arrest, apoptosis. nih.gov
Transgenic ALS Mice (G93A)NF-κB p50, pIκB, Bcl-2Ameliorated histone hypoacetylation, extended survival. nih.gov
Parkinson's Disease Models (N27 cells, mice)DJ-1, Hsp-70Increased DJ-1 expression, neuroprotection against oxidative stress and α-synuclein toxicity. nih.gov
Ewing Sarcoma CellsTumor Suppressor GenesEnhanced antineoplastic action of other agents like 5-aza-2'-deoxycytidine. nih.gov

Role as a Chemical Chaperone

Beyond its epigenetic role, PBA also functions as a chemical chaperone, assisting in the proper folding of proteins and mitigating cellular stress associated with misfolded proteins.

Chemical chaperones are small molecules that can stabilize proteins, facilitate their correct folding, and prevent aggregation without directly binding to them in a specific, ligand-like manner. nih.gov PBA is classified as a hydrophobic chaperone. nih.gov The proposed mechanism of action involves the interaction of PBA's hydrophobic regions with the exposed hydrophobic segments of an unfolded or misfolded protein. nih.gov This interaction is thought to shield the unstable hydrophobic patches, preventing them from interacting with other unfolded proteins, which would otherwise lead to the formation of non-functional and often toxic aggregates. nih.gov

By stabilizing folding intermediates, PBA helps proteins achieve their correct three-dimensional structure, which is crucial for their function. This action is particularly important in the context of the endoplasmic reticulum (ER), the cellular organelle responsible for folding and modifying a large proportion of a cell's proteins.

The accumulation of misfolded proteins in the ER can trigger a state known as ER stress, which, if prolonged, can lead to apoptosis (programmed cell death). nih.gov PBA has been shown to alleviate ER stress by acting as a chemical chaperone.

In cellular models of genetic diseases caused by protein misfolding, PBA has demonstrated significant effects. For example, in cells expressing a mutant form of the myocilin protein, which is associated with glaucoma, treatment with PBA reduced the amount of insoluble myocilin aggregates. nih.gov It also restored the normal secretion of the mutant protein and protected the cells from ER stress and apoptosis. nih.gov

Similarly, in research on coagulation factor deficiencies, PBA was shown to improve the secretion of a mutant Protein C (PCA267T) in Chinese hamster ovary (CHO-K1) cells. core.ac.uk The study suggested that PBA caused a redistribution of the mutant protein from the ER and Golgi to the cytoplasm, facilitating its secretion through an unconventional pathway. core.ac.uk

The table below details research findings on PBA's impact on protein stability and trafficking.

Cellular ModelMisfolded ProteinEffect of PBA Treatment
CHO-K1, HEK293, Human Trabecular Meshwork CellsMutant Myocilin (implicated in glaucoma)Reduced protein aggregation, restored secretion, relieved ER stress, and reduced apoptosis. nih.gov
CHO-K1 CellsMutant Protein C (PCA267T)Increased secretion of the mutant protein by approximately 4-fold. core.ac.uk
Cystic Fibrosis Epithelial Cells (IB3-1)HSC70 mRNADecreased stability of HSC70 mRNA, leading to reduced protein levels. nih.gov

Other Investigated Biochemical Modulations

Research has uncovered additional biochemical effects of PBA beyond its primary roles as an HDAC inhibitor and chemical chaperone.

One significant area of investigation is its impact on inflammatory and oxidative stress pathways. In mouse models of Parkinson's disease, oral administration of PBA was shown to suppress proinflammatory molecules and reactive oxygen species (ROS) in activated glial cells. plos.org The mechanism appears to involve the inhibition of small G proteins like p21ras and p21rac, which are key regulators of inflammatory and oxidative responses. plos.org

Furthermore, PBA is known to influence amino acid metabolism. As an approved treatment for urea (B33335) cycle disorders, its active metabolite, phenylacetate (B1230308), conjugates with glutamine to form phenylacetylglutamine, which is then excreted in the urine. nih.gov This provides an alternative pathway for the disposal of waste nitrogen. nih.gov Studies have also shown that PBA treatment is independently associated with a lowering of plasma branched-chain amino acids (BCAAs), such as leucine, isoleucine, and valine. nih.gov

Effects on Specific Protein Pathways in Research Models

There is no specific information available in the reviewed scientific literature regarding the effects of 2-Amino-2-phenylbutyrate sodium on specific protein pathways in research models.

Exploration of Anti-proliferative Effects in Cell Lines (excluding therapeutic claims)

There is no specific information available in the reviewed scientific literature exploring the anti-proliferative effects of this compound in cell lines.

V. Derivatives and Analogues in Chemical Biology Research

Design and Synthesis of Functionalized Derivatives

The rational design and synthesis of functionalized derivatives of 2-Amino-2-phenylbutyrate are fundamental to exploring its potential in chemical biology. These processes involve strategic chemical modifications to the parent molecule to create new compounds with altered or enhanced properties.

The core structure of 2-Amino-2-phenylbutyrate, featuring a phenyl group, an amino group, a carboxyl group, and an ethyl group attached to a central carbon atom, offers multiple sites for chemical modification. ontosight.ai These modifications are aimed at improving the compound's interaction with biological targets, such as enzymes and receptors. Common strategies include:

Esterification and Alkylation: The carboxylic acid and amino groups are common targets for modification. For instance, the synthesis of Trimebutine, a drug used for gastrointestinal disorders, involves the esterification of the carboxyl group and methylation of the amino group of 2-amino-2-phenylbutyric acid. google.com This transformation not only alters the molecule's polarity and size but also its ability to form hydrogen bonds, which can significantly impact its biochemical interactions.

Aromatic Ring Substitution: The phenyl group can be modified by adding various substituents (e.g., hydroxyl, methoxy, or halogen groups) at different positions. These changes can influence the molecule's electronic properties and steric profile, potentially leading to enhanced binding affinity or selectivity for a specific biological target.

Side Chain Modification: The ethyl group can be replaced with other alkyl or functionalized chains to explore the impact of side-chain length and functionality on biochemical activity.

A common synthetic route to 2-amino-2-phenylbutyric acid is the Strecker synthesis, which starts from propiophenone (B1677668). patsnap.com The resulting amino acid can then be subjected to various chemical reactions to introduce the desired functional groups. For example, simultaneous esterification and N-methylation can be achieved to produce derivatives like 2-(dimethylamino)-2-phenylbutyric acid methyl ester. google.com Another approach involves the reduction of the carboxylic acid to a primary alcohol, yielding 2-amino-2-phenylbutan-1-ol, which can serve as a precursor for further derivatization.

Table 1: Examples of Synthetic Modifications of 2-Amino-2-phenylbutyric acid

Starting MaterialReagentsKey TransformationProductReference
2-amino-2-phenylbutyric acidMethyl sulfate, TolueneEsterification and N-methylation2-(dimethylamino)-2-phenylbutyric acid methyl ester google.com
2-amino-2-phenylbutyric acidSodium borohydride, Sulfuric acidReduction of carboxylic acid2-Amino-2-phenylbutan-1-ol
PropiophenoneSodium cyanide, Ammonium (B1175870) carbonate, Benzyltriethylammonium chlorideStrecker synthesis5-ethyl-5-phenylhydantoin (intermediate) patsnap.com

2-Amino-2-phenylbutyric acid is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-2-amino-2-phenylbutanoic acid and (S)-2-amino-2-phenylbutanoic acid. chemicalbook.comnih.gov The spatial arrangement of the atoms in these enantiomers can lead to different interactions with chiral biological molecules like proteins and enzymes. This phenomenon, known as enantiomer specificity, is a critical consideration in chemical biology and drug development. nih.govresearchgate.net

The synthesis of enantiomerically pure derivatives is, therefore, a significant area of research. This can be achieved through various methods, including:

Chiral Synthesis: Starting from a chiral precursor or using a chiral catalyst to favor the formation of one enantiomer over the other. For example, the synthesis of (2R)-2-amino-2-phenylbutanoic acid can be achieved from (5R)-5-ethyl-5-phenylimidazolidine-2,4-dione. chemicalbook.com

Chiral Resolution: Separating a racemic mixture (a 1:1 mixture of both enantiomers) into its individual enantiomers. This is often accomplished using chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase. yakhak.orgutwente.nl

Structure-Activity Relationship (SAR) Studies in Non-Clinical Models

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and chemical biology. These studies involve systematically altering the chemical structure of a compound and evaluating the effect of these changes on its biological activity. The goal is to identify the key chemical features responsible for the compound's efficacy and to guide the design of more potent and selective analogues.

For 2-Amino-2-phenylbutyrate and its analogues, SAR studies would aim to understand how different parts of the molecule contribute to its biochemical effects. This involves synthesizing a series of related compounds with specific structural variations and then testing their activity in non-clinical models.

Key molecular determinants that would be investigated include:

The role of the amino and carboxyl groups: Their presence and ionization state are often crucial for binding to biological targets.

The influence of the phenyl ring: Its size, hydrophobicity, and electronic properties can be critical for receptor recognition.

The impact of the ethyl side chain: Its length and bulkiness can affect how the molecule fits into a binding pocket.

By comparing the activities of different analogues, researchers can build a model of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity.

Table 2: Hypothetical SAR Study of 2-Amino-2-phenylbutyrate Analogues

AnalogueStructural ModificationRationale for ModificationPotential Impact on Activity
1Phenyl ring replaced with a cyclohexyl ringInvestigate the role of aromaticityMay decrease activity if pi-stacking interactions are important for binding
2Ethyl group replaced with a methyl groupAssess the importance of side-chain lengthMay increase or decrease activity depending on the size of the binding pocket
3Amino group converted to an amideModify hydrogen bonding capacity and basicityLikely to alter binding affinity and specificity
4Hydroxyl group added to the phenyl ringIntroduce a hydrogen bond donor/acceptorCould enhance binding to the target protein

To determine the biochemical efficacy of newly synthesized derivatives of 2-Amino-2-phenylbutyrate, they are typically evaluated in a variety of in vitro assays. These assays can be either cell-based or cell-free (enzymatic).

Enzymatic Assays: If the biological target of the compound is a specific enzyme, a cell-free enzymatic assay can be used to measure how effectively the compound inhibits or activates the enzyme. This provides a direct measure of the compound's potency at the molecular level. For a compound like 2-Amino-2-phenylbutyrate, which is an amino acid analogue, it might be tested for its interaction with enzymes such as amino acid oxidases or transaminases.

Cellular Assays: These assays use living cells to assess the compound's effect on a particular cellular process. For example, if the compound is designed to interact with a cell surface receptor, a cellular assay could measure changes in downstream signaling pathways upon treatment with the compound. This provides information on the compound's ability to cross cell membranes and exert its effect in a more complex biological environment.

The results from these assays are used to compare the activities of different analogues and to establish a quantitative SAR. This data is essential for selecting promising lead compounds for further development.

Vi. Advanced Analytical Methodologies in Research

Chromatographic and Spectrometric Techniques for Quantitative Analysis in Research Matrices

Quantitative analysis of 2-Amino-2-phenylbutyrate sodium and its metabolites in research samples such as plasma, urine, and tissue homogenates is predominantly achieved through the coupling of separation techniques like chromatography with highly sensitive detection methods like mass spectrometry.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the quantitative analysis of this compound. Developing a robust HPLC method is the first step toward accurate measurement in research matrices. Because 2-Amino-2-phenylbutyrate is an amino acid derivative, methods often require pre-column derivatization to enhance its chromatographic retention and detection sensitivity.

Derivatization: A common strategy involves derivatization of the primary amine group. Reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) or phenylisothiocyanate (PITC) react with the amino group to form a more hydrophobic and chromophoric or fluorophoric derivative. mdpi.comscholarsresearchlibrary.com This allows for more effective separation on reversed-phase columns and significantly improves detection limits. mdpi.comscholarsresearchlibrary.com For instance, AQC derivatization introduces a highly fluorescent tag, enabling sensitive detection. mdpi.com

Chromatographic Conditions: A typical reversed-phase HPLC (RP-HPLC) method would utilize a C18 column. scholarsresearchlibrary.comnih.gov The mobile phase usually consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, run in a gradient elution mode to ensure optimal separation of the derivatized analyte from endogenous matrix components. scholarsresearchlibrary.comcreative-proteomics.com Detection is commonly performed using a UV/Vis or a fluorescence detector, depending on the derivatization agent used. chula.ac.th

Below is a table summarizing typical HPLC parameters that could be adapted for the analysis of derivatized this compound, based on methods for similar amino compounds.

Table 1: Example HPLC Method Parameters for Amino Acid Derivative Analysis

Parameter Typical Setting Purpose
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) Separation based on hydrophobicity.
Mobile Phase A Buffered aqueous solution (e.g., Phosphate (B84403) or Acetate buffer) Controls pH and ionic strength for consistent retention.
Mobile Phase B Acetonitrile or Methanol Organic modifier to elute the analyte.
Elution Mode Gradient Allows for separation of compounds with a wide range of polarities.
Flow Rate 0.5 - 1.0 mL/min Standard flow for analytical scale columns.
Column Temp. 25-40 °C Ensures reproducible retention times.
Injection Volume 10 - 20 µL Standard volume for analytical injections.
Detector UV/Vis (e.g., 254 nm) or Fluorescence Detection of the derivatized analyte.

| Derivatization | Pre-column with AQC, PITC, or similar | Enhances retention and detectability. |

The validation of such a method would involve assessing its linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure it is suitable for its intended purpose in a research context. mdpi.com

While HPLC with UV or fluorescence detection is effective for quantification, Mass Spectrometry (MS) provides unparalleled specificity and structural information, making it indispensable for identifying the parent compound and its metabolites. ijpras.com When coupled with a liquid chromatography system (LC-MS), it becomes a powerful tool for analyzing complex biological samples.

LC-MS for Identification: In a typical LC-MS setup, after chromatographic separation, the analyte is ionized, most commonly using electrospray ionization (ESI), and its mass-to-charge ratio (m/z) is determined. acs.org For 2-Amino-2-phenylbutyrate, the protonated molecule [M+H]⁺ would be observed in positive ion mode. High-resolution mass spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap analyzers, can measure the m/z with very high accuracy (typically <5 ppm error), allowing for the determination of the elemental composition of the parent compound and its metabolites. ijpras.comnih.gov

Tandem MS (MS/MS) for Structural Elucidation: Tandem mass spectrometry (MS/MS) is crucial for the structural confirmation of metabolites. semanticscholar.org In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ of a potential metabolite) is selected and fragmented by collision-induced dissociation (CID). The resulting product ions create a fragmentation pattern that is characteristic of the molecule's structure. For example, in the analysis of phenibut, a structural analog, the most abundant fragment resulted from the loss of ammonia (B1221849) and formic acid. rsu.lv Similarly, analysis of phenylbutyrate metabolites revealed characteristic fragmentation patterns that enabled their structural identification. nih.govresearchgate.net This technique allows researchers to distinguish between isomers and confirm the sites of metabolic modification (e.g., hydroxylation, glucuronidation).

A study on the related compound sodium phenylbutyrate (SPB) identified approximately 20 metabolites in patient plasma and urine by combining LC-MS and tandem MS. nih.govnih.gov This approach allowed for the characterization of the metabolites' structures, which is critical for understanding the drug's metabolic pathways. nih.govresearchgate.net

Electrochemical array (ECA) detection offers a complementary method for analyzing electrochemically active compounds and their metabolites. When coupled with HPLC (LC-ECA), it provides a sensitive and selective means of detection for compounds that can be oxidized or reduced.

In the context of metabolomic research on compounds like phenylbutyrate, LC-ECA has been used in parallel with MS. nih.govnih.gov An ECA consists of multiple porous graphite (B72142) electrodes set at increasing potentials. As analytes elute from the HPLC column and pass over the array, they are oxidized or reduced at specific potentials, generating a current that is proportional to their concentration. The resulting voltammogram provides a unique "fingerprint" for each electroactive metabolite, aiding in its identification and quantification.

A significant advantage of this technique is its ability to detect metabolites that may not ionize well with mass spectrometry. Research on sodium phenylbutyrate demonstrated that a parallel setup of LC-ECA and LC-MS provided a comprehensive metabolic profile, leveraging the strengths of both detectors to identify a wide range of metabolites in patient samples. nih.govnih.gov

Method Development for Metabolite Profiling in Experimental Systems

Metabolite profiling aims to identify and quantify the complete set of metabolites related to a compound within a biological system. This requires robust methods for isolating these molecules and analyzing their metabolic transformations.

The first step in characterizing novel metabolites of this compound is their isolation from the biological matrix. This typically involves a combination of extraction and chromatographic techniques.

Sample Preparation and Extraction: Initial sample preparation often involves protein precipitation using an organic solvent like acetonitrile or methanol, followed by centrifugation to separate the soluble metabolites from precipitated proteins. rsu.lv For more complex matrices or to concentrate the analytes, solid-phase extraction (SPE) may be employed.

Chromatographic Isolation: Following extraction, preparative or semi-preparative HPLC is used to isolate individual metabolites. Fractions are collected at specific retention times corresponding to peaks observed in an initial analytical chromatogram. nih.gov These fractions can then be concentrated and subjected to further analysis for structural elucidation. Patent literature describes purification of aromatic amino acids from fermentation broths or chemical synthesis using techniques like crystallization and chromatographic separation on ion-exchange resins, which could be adapted for metabolite isolation. google.com

Structural Characterization: Once isolated, the structure of novel biochemical products is determined using a combination of high-resolution mass spectrometry (HRMS) to ascertain the elemental formula and tandem MS (MS/MS) to probe the molecular structure through fragmentation patterns. nih.govresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed on sufficiently pure and concentrated samples to provide definitive structural information, including the stereochemistry of the molecule.

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic pathways in a biological system at steady state. creative-proteomics.com It involves introducing a substrate labeled with a stable (non-radioactive) isotope, such as ¹³C or ¹⁵N, and tracking the incorporation of this label into downstream metabolites. ubc.canih.gov

Principle of Isotope Tracing: If this compound were synthesized with ¹³C or ¹⁵N atoms, it could be administered to an experimental system (e.g., cell culture or an animal model). nih.gov As the compound is metabolized, the heavy isotopes will be incorporated into its various metabolic products. By measuring the distribution of these heavy isotopes in the metabolites using mass spectrometry or NMR, researchers can trace the flow of atoms through the metabolic network. nih.govnih.gov This provides unparalleled insight into the activity of specific metabolic pathways. waters.com

Application to 2-Amino-2-phenylbutyrate: By analogy with studies on phenylalanine, a structurally similar aromatic amino acid, a ¹³C-labeled 2-Amino-2-phenylbutyrate tracer could be used to quantify its conversion rates to various metabolites. ubc.canih.gov For instance, LC-MS analysis of metabolites would show mass shifts corresponding to the number of ¹³C atoms incorporated, allowing for the calculation of fluxes through different metabolic routes, such as catabolism or conjugation pathways. nih.govphysiology.org This approach provides a dynamic view of metabolism that cannot be obtained from concentration measurements alone, offering a deeper understanding of how the compound is processed by the host and its associated microbiota. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)
Acetonitrile
Ammonia
Formic acid
Methanol
Phenylacetylglutamine
Phenylacetate (B1230308)
Phenylbutyrate
Phenylisothiocyanate (PITC)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.